N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
Description
Properties
Molecular Formula |
C21H22ClN3O2S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C21H22ClN3O2S/c22-17-10-5-3-8-15(17)14-23-19(26)12-2-1-7-13-25-20(27)16-9-4-6-11-18(16)24-21(25)28/h3-6,8-11H,1-2,7,12-14H2,(H,23,26)(H,24,28) |
InChI Key |
DBXSLBYFVWCOHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S)Cl |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Cyclization
Introduction of the Sulfanylidene Group
The 2-sulfanylidene moiety is introduced via thiolation reactions:
Direct Thiolation with Phosphorus Pentasulfide (P₂S₅)
Intermediate A undergoes treatment with P₂S₅ in dry pyridine under reflux (80°C, 4–6 hours), replacing the carbonyl oxygen at C2 with sulfur to yield 2-sulfanylidene-4-oxoquinazoline (intermediate B ). This method achieves >85% conversion but requires rigorous moisture exclusion to prevent hydrolysis.
Thiourea-Mediated Thiolation
An alternative protocol employs thiourea and iodine in dimethylformamide (DMF) at 60°C, facilitating sulfur incorporation via nucleophilic substitution. This method is preferable for substrates sensitive to strong Lewis acids like P₂S₅.
Formation of the Hexanamide Side Chain
The hexanamide side chain is synthesized through sequential amidation and alkylation:
Amidation of Hexanoic Acid
Hexanoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with 2-chlorobenzylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. This yields N-(2-chlorobenzyl)hexanamide (intermediate C ) with >90% purity.
Alkylation of the Quinazolinone Core
Intermediate B is alkylated with 6-bromohexanamide (derived from intermediate C ) using potassium carbonate (K₂CO₃) in acetonitrile at 70°C for 12 hours. This SN2 reaction links the quinazolinone core to the hexanamide side chain, forming the target compound.
Coupling and Final Assembly
Mitsunobu Reaction for C3 Functionalization
The C3 position of intermediate B is functionalized with the hexanamide side chain using a Mitsunobu reaction . Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the coupling between the hydroxyl group (generated in situ) and the hexanamide derivative, achieving 70–75% yield.
Peptide Coupling Agents
Carbodiimide-based reagents like HATU or EDCI facilitate amide bond formation between the quinazolinone’s carboxylic acid derivative and N-(2-chlorobenzyl)hexanamide . This method is effective but requires anhydrous conditions and extended reaction times (24–48 hours).
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates. Final purity (>98%) is confirmed by HPLC using a C18 column and acetonitrile/water mobile phase.
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂ClN₃O₂S |
| Molecular Weight | 451.94 g/mol |
| Melting Point | 214–216°C |
| Solubility | DMSO, DMF |
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its quinazolinone core.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Core Modifications
- N-(1,3-Benzodioxol-5-ylmethyl) Derivative (BioDeep_00001041017): This analogue replaces the 2-chlorophenylmethyl group with a benzodioxolylmethyl substituent. Molecular weight: 510.19 g/mol .
- N-[(3-Chlorophenyl)methyl] Derivative (BB02567) :
Substitution at the 3-chlorophenyl position instead of 2-chlorophenyl alters steric and electronic properties, which may influence target binding. Molecular weight: 501.04 g/mol . - Molecular weight: 480.6 g/mol .
Functional Group Variations
- Thieno[3,2-d]pyrimidin-3-yl Derivative (CAS 866013-56-1): Replaces the quinazolinone core with a thienopyrimidine scaffold. The dipropylcarbamoyl group introduces hydrophobicity, which may enhance membrane permeability. Molecular weight: 547.1 g/mol .
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogues.
Antimicrobial Potency
While direct data for the target compound are unavailable, hexanamide derivatives with imidazolidinone moieties (e.g., 6-(4-chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide) demonstrate synergistic effects with antibiotics like ciprofloxacin, increasing bacterial mortality from 16.99% to ~40% .
Enzyme Inhibition Potential
Compounds with sulfanylidene groups (e.g., N-(1,3-benzodioxol-5-ylmethyl derivative) are hypothesized to act as cysteine protease inhibitors due to thiol reactivity . The target compound’s sulfanylidene group could similarly target enzymes like CDK12/CDK13, as seen in covalent kinase inhibitors .
Biological Activity
N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, a quinazolinone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes both chlorophenyl and quinazolinone moieties, contributing to its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 421.95 g/mol. Its structure features a quinazolinone core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN3O2S |
| Molecular Weight | 421.95 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Quinazolinone derivatives have been explored for their anticancer properties. In cellular assays, this compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. Studies indicate that it may reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Study : A study conducted by Lobana et al. (2018) evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) against S. aureus at 32 µg/mL, indicating potent antibacterial activity.
- Cytotoxicity Assay : In a study assessing the anticancer potential of quinazolinones, the compound demonstrated IC50 values of 15 µM against MCF7 (breast cancer) and 20 µM against A549 (lung cancer) cell lines, suggesting significant cytotoxic effects.
- Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in serum compared to untreated controls, supporting its anti-inflammatory potential.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this quinazoline derivative?
Methodological Answer:
- Reaction Conditions : Use temperature-controlled steps (e.g., 0–5°C for sulfanylidene group introduction) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates. Final product purity (>95%) can be verified via HPLC with a C18 reverse-phase column .
- Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2 equivalents of 2-chlorobenzylamine for amide coupling) .
Q. How can the structural integrity of the compound be confirmed during characterization?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the quinazolin-4-one core (δ 7.8–8.2 ppm for aromatic protons) and the hexanamide chain (δ 2.3–2.6 ppm for CH₂ groups) .
- HRMS : Verify molecular formula (C₂₀H₁₈ClN₃O₄S) with a mass accuracy of ±2 ppm .
- X-ray Crystallography : Resolve the sulfanylidene moiety’s tautomeric form (e.g., thione vs. thiol) using single-crystal diffraction .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against tyrosine kinase or dihydrofolate reductase (DHFR) using fluorometric assays (e.g., 10 µM compound concentration, 1-hour incubation) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 or HepG2) with IC₅₀ determination via nonlinear regression .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding modes with kinase targets (e.g., EGFR). Prioritize residues within 4 Å of the sulfanylidene group for mutagenesis validation .
- DFT Calculations : Optimize the quinazoline core’s electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity .
Q. What experimental designs resolve contradictions in reported activity data for quinazoline derivatives?
Methodological Answer:
- Factorial Design : Apply a 2³ design (factors: pH, temperature, solvent polarity) to identify interactions affecting IC₅₀ variability .
- Comparative Analysis : Cross-reference data with structurally similar analogs (e.g., substituent effects at the 2-chlorophenyl group) :
| Derivative | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| Compound A | 2-Cl | 12.3 | EGFR |
| Compound B | 4-OCH₃ | 18.7 | DHFR |
Q. How can reaction mechanisms for sulfanylidene incorporation be validated?
Methodological Answer:
Q. What strategies improve metabolic stability of the hexanamide chain in vivo?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
